molecular formula C26H29NO4 B11769622 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11769622
M. Wt: 419.5 g/mol
InChI Key: BHOHSEFLOIUQCT-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes hydroxyphenyl, methoxyethyl, and methoxyphenyl groups

Preparation Methods

The synthesis of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multiple steps, including the formation of the quinoline core and the subsequent functionalization of the hydroxyphenyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Functionalization: The hydroxyphenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Industrial Production: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used.

    Major Products: The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes such as kinases and phosphatases, modulating their activity.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

When compared to similar compounds, 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline.

    Phenyl Substituted Quinoline: Compounds like 4-phenylquinoline and 7-methoxyquinoline.

    Tetrahydroquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 6-methoxy-1,2,3,4-tetrahydroquinoline.

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C26H29NO4/c1-17-13-22(18-7-6-8-20(28)14-18)26-23(27(17)11-12-30-2)15-19(16-24(26)29)21-9-4-5-10-25(21)31-3/h4-10,13-14,19,22,28H,11-12,15-16H2,1-3H3

InChI Key

BHOHSEFLOIUQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=C(N1CCOC)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O

Origin of Product

United States

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